5-Chloro-2-(1-cyclopropylethoxy)pyrimidine
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Overview
Description
5-Chloro-2-(1-cyclopropylethoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
5-Chloro-2-(1-cyclopropylethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . The presence of a chlorine atom on position-2 in pyrimidines is necessary for a good effect .
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways emphasize input metabolites, key regulated steps, and their significance for physiology and metabolism . The de novo synthesis of pyrimidines and their conjugations to PRPP, reduction of nucleotides to deoxynucleotides, recycling of purine bases, and degradation of purines to uric acid are some of the key biochemical pathways .
Result of Action
It is known that pyrimidines exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, which can result in reduced inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with 1-cyclopropylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1-cyclopropylethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl or heteroaryl compound.
Scientific Research Applications
5-Chloro-2-(1-cyclopropylethoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar substitution patterns but different electronic properties due to the presence of fluorine atoms.
2-Chloropyrimidine: A simpler pyrimidine derivative that undergoes similar nucleophilic substitution reactions but lacks the cyclopropylethoxy group.
Uniqueness
5-Chloro-2-(1-cyclopropylethoxy)pyrimidine is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological or material properties.
Properties
IUPAC Name |
5-chloro-2-(1-cyclopropylethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWCLLJKBHFSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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